Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Overview
Description
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a butylthio substituent, and a tetrahydrobenzo[c]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester and elemental sulfur in the presence of a base.
Introduction of the Butylthio Group: The butylthio group can be introduced through a nucleophilic substitution reaction using a suitable butylthiol reagent.
Esterification: The carboxylic acid group can be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the butylthio group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound is used as a probe to study various biological processes and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-(Methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
- Ethyl 3-(Phenylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Uniqueness
Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is unique due to its specific substitution pattern and the presence of the butylthio group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds. The compound’s unique properties make it a valuable subject of study in various scientific fields.
Biological Activity
Ethyl 3-(butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-33-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.
- Molecular Formula: C₁₅H₂₀O₃S₂
- Molecular Weight: 312.45 g/mol
- CAS Number: 172516-33-5
- Storage Temperature: Ambient
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[c]thiophene derivatives, including this compound. Research indicates that this compound exhibits significant antioxidant activity comparable to that of ascorbic acid, suggesting its potential use in treating oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
Compound | Antioxidant Activity (TAC) | Reference |
---|---|---|
This compound | Comparable to ascorbic acid | |
Ascorbic Acid | Standard |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzo[c]thiophene exhibit notable antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Properties
Tetrahydrobenzo[c]thiophene derivatives are known for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound is posited to exhibit similar properties based on its structural analogs .
The biological activities of this compound are thought to be mediated through multiple pathways:
- Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.
- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of metabolic pathways.
- Anti-inflammatory Mechanism: Modulation of inflammatory mediators and cytokines.
Case Study 1: Antioxidant Efficacy
In a study evaluating the total antioxidant capacity (TAC) of various tetrahydrobenzo[c]thiophene derivatives, ethyl 3-(butylthio)-4-oxo exhibited significant inhibition of lipid peroxidation. The study utilized the phosphomolybdenum method for TAC assessment and compared results with standard antioxidants .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of thiophene derivatives found that compounds structurally related to ethyl 3-(butylthio)-4-oxo demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into this compound's specific antimicrobial efficacy .
Properties
IUPAC Name |
ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S2/c1-3-5-9-19-15-12-10(7-6-8-11(12)16)13(20-15)14(17)18-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROBYJGELKPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381106 | |
Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-33-5 | |
Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.